![molecular formula C8H11NO2 B1274467 2-(3-Aminophenoxy)ethanol CAS No. 50963-77-4](/img/structure/B1274467.png)
2-(3-Aminophenoxy)ethanol
Overview
Description
“2-(3-Aminophenoxy)ethanol” is a chemical compound with the empirical formula C8H11NO2 and a molecular weight of 153.18 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for “2-(3-Aminophenoxy)ethanol” is NC1=CC=CC(OCCO)=C1
. This indicates that the compound contains an amino group (NH2) attached to a phenol group, which is further connected to an ethanol group.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Aminophenoxy)ethanol” are not extensively documented. It is known to be a solid compound .
Scientific Research Applications
Synthesis of High-Performance Polymers
2-(3-Aminophenoxy)ethanol: is used in the synthesis of aromatic poly(ether ether ketone amide)s, which are a class of high-performance polymers known for their excellent thermal stability and mechanical properties . These polymers are synthesized through low-temperature solution polymerization and are characterized by their good solubility in polar aprotic solvents, high glass transition temperatures, and excellent thermal stability, making them suitable for applications in aerospace, automotive, and electronics industries.
Development of Thermally Stable Polyimides
The compound serves as a monomer in the creation of polyimides with outstanding thermal stability, processing performance, and dissolving capacity . These polyimides are valuable in the electronics industry for their use in flexible circuits and as insulating materials due to their resistance to high temperatures and solubility in common solvents.
Fabrication of Processable Aromatic Copolymers
2-(3-Aminophenoxy)ethanol: is a key ingredient in the fabrication of processable aromatic copolymers. These materials are designed to improve solubility and processability without compromising thermal stability, which is critical for the production of fibers like Nomex and Kevlar used in protective clothing and bulletproof vests .
Chemical Research and Early Discovery
This compound is provided to early discovery researchers as part of a collection of unique chemicals. It is used in chemical research for the development of new compounds and materials, although the specific applications are proprietary to the research institutions and companies involved .
Safety and Handling Studies
2-(3-Aminophenoxy)ethanol: is also studied for its safety and handling properties. It is classified under hazard statements for acute oral toxicity and eye irritation, which necessitates research into safe handling, storage, and disposal practices to ensure laboratory and environmental safety .
Modification of Polymer Properties
The compound is utilized in the modification of polymer properties through copolycondensation. This process allows for the alteration of the polymer backbone chain with various substituents, leading to the development of polymers with specific characteristics such as increased solubility, altered thermal properties, or enhanced mechanical strength .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers
Mode of Action
As a unique chemical, its interaction with its targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
It’s worth noting that the manipulation of ethanol in biochemical pathways has been explored in other contexts . For instance, ethanol can be converted into acetyl-CoA, a central precursor for myriad biochemicals .
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
As a unique chemical, the specific effects of this compound at the molecular and cellular level are areas of ongoing research .
Action Environment
The specific environmental conditions that may affect the action of this compound are currently unknown .
properties
IUPAC Name |
2-(3-aminophenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMZVGDZZPRZIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398144 | |
Record name | 2-(3-aminophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenoxy)ethanol | |
CAS RN |
50963-77-4 | |
Record name | 2-(3-aminophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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